6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. . This compound, with its unique structure, has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad range of biological activities exhibited by triazine derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The molecular docking results indicated that each drug has a high binding affinity for CYP51 proteins and forms unbound interactions and hydrogen bonds with their active residues and surrounding allosteric residues .
Result of Action
Triazine derivatives have been found to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aromatic aldehydes, followed by condensation and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the triazine ring.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar triazine derivatives:
3,6-Disubstituted-1,2,4,5-tetrazine: Known for its applications in bioorthogonal chemistry and as a building block for more complex molecules.
2,4,6-Trisubstituted-1,3,5-triazine: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine Derivatives: These compounds share some structural similarities and are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-30-21-14-13-19(15-22(21)31-2)20-16-29-25(26-20)27-23(17-9-5-3-6-10-17)24(28-29)18-11-7-4-8-12-18/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOIFUNMISEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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